disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate
Description
Disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate is a phosphorylated nucleoside analog comprising a pyrimidine base (2,4-dioxopyrimidin-1-yl) linked to a furanose ring (oxolan-2-yl) and a modified hexose moiety (oxan-2-yl). The disodium phosphate group enhances solubility, making it suitable for biochemical applications.
Properties
Molecular Formula |
C15H22N2Na2O17P2 |
|---|---|
Molecular Weight |
611.26 g/mol |
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate |
InChI |
InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14-;;/m1../s1/i14+1;; |
InChI Key |
PKJQEQVCYGYYMM-BGQDPYSYSA-L |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[13C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate typically involves multi-step organic synthesis techniques. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the oxolan and oxan groups. The final step involves the phosphorylation of the molecule to introduce the phosphate groups. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The phosphate groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as phosphorylated sugars, nucleotides, and other biologically active molecules.
Scientific Research Applications
Disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is involved in various biochemical pathways and is used in studies related to metabolism and enzyme activity.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participate in phosphorylation reactions, and modulate the activity of various proteins. These interactions are crucial for its biological effects and therapeutic potential.
Comparison with Similar Compounds
Research Findings and Methodological Insights
- Similarity Assessment : Tanimoto coefficients and molecular fingerprints (e.g., Morgan fingerprints) are critical for quantifying structural similarity. For example, highlights gefitinib-based similarity searches to identify kinase inhibitors .
- Synthetic Routes : Analogous to ’s thiophosphate synthesis, the target compound may involve phosphorylation of a nucleoside intermediate using sodium salts under controlled conditions .
- Biological Screening : Compounds with 4,4-difluoro substitutions () show enhanced resistance to phosphatases, suggesting the target compound’s stability could be optimized via similar strategies .
Biological Activity
Disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate is a complex phosphosugar compound that exhibits significant biological activity. This compound is derived from nucleoside and nucleotide metabolism and plays a crucial role in cellular processes such as signaling and metabolic regulation.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 580.28 g/mol. It contains multiple hydroxyl groups and a dioxopyrimidine moiety, which contribute to its biological reactivity and interaction with various biomolecules.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 580.28 g/mol |
| IUPAC Name | Disodium salt of the compound described above |
The biological activity of this compound is primarily attributed to its role as a nucleotide sugar precursor in the biosynthesis of glycosaminoglycans (GAGs). GAGs are essential components of the extracellular matrix and are involved in various biological functions such as:
- Cell Signaling : GAGs modulate signaling pathways by interacting with growth factors and cytokines.
- Cell Adhesion : They play a crucial role in cell-cell and cell-matrix interactions.
- Coagulation : GAGs are involved in the regulation of blood coagulation processes.
The incorporation of this compound into glycosaminoglycan chains occurs through enzymatic reactions catalyzed by glycosyltransferases.
In Vitro Studies
Research has demonstrated that this compound can influence cellular behaviors, including proliferation and differentiation. In vitro studies using various cell lines have shown that treatment with disodium phosphate enhances cell adhesion and migration, indicating its potential role in tissue repair mechanisms.
Case Studies
- Glycosaminoglycan Synthesis : A study illustrated that the addition of this compound to cultured fibroblasts resulted in increased synthesis of dermatan sulfate, a type of GAG involved in wound healing processes.
- Antiviral Activity : Preliminary findings suggest that this compound exhibits antiviral properties against certain viruses by inhibiting their replication through interference with glycosylation processes essential for viral entry into host cells.
Comparative Analysis
A comparative analysis of similar compounds reveals that while many nucleotide sugars exhibit biological activities, the unique structural features of disodium phosphate enhance its efficacy in specific applications:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Disodium Phosphate | High GAG synthesis | Dioxopyrimidine moiety |
| UDP-Glucuronic Acid | Moderate GAG synthesis | Lacks dioxopyrimidine |
| NADH | Redox reactions | Involved in energy metabolism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
